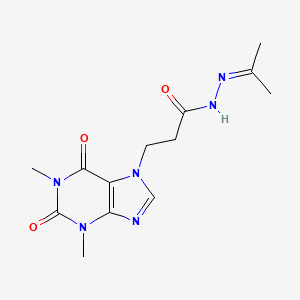![molecular formula C29H31N3OS B11637599 3-amino-N-(4-ethylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11637599.png)
3-amino-N-(4-ethylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-N-(4-ETHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the thieno[2,3-b]quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(4-ETHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the thieno[2,3-b]quinoline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Functionalization of the core: Introduction of amino, ethylphenyl, and propan-2-ylphenyl groups through substitution reactions.
Carboxamide formation: This step involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Various substitution reactions can be employed to introduce or modify functional groups on the quinoline core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds in the thieno[2,3-b]quinoline family have shown potential as antimicrobial, antiviral, and anticancer agents. This compound might be investigated for similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry
Industrially, this compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-AMINO-N-(4-ETHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with known antimalarial properties.
Thieno[2,3-b]quinoline: The parent compound of the family, with various biological activities.
Other substituted quinolines: Compounds with different substituents that may have varying biological activities.
Properties
Molecular Formula |
C29H31N3OS |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3-amino-N-(4-ethylphenyl)-4-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C29H31N3OS/c1-4-18-9-15-21(16-10-18)31-28(33)27-26(30)25-24(20-13-11-19(12-14-20)17(2)3)22-7-5-6-8-23(22)32-29(25)34-27/h9-17H,4-8,30H2,1-3H3,(H,31,33) |
InChI Key |
BRGUFRUYXJOXTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(C=C5)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637520.png)
![2-(butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637540.png)
![2-(pentylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637546.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide](/img/structure/B11637550.png)
![2-Amino-1-(4-chlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637563.png)
![5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637570.png)
![Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637571.png)

![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637577.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11637581.png)
![5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637585.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11637588.png)
![(2Z)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11637589.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637595.png)
